Goniomitine is a naturally occurring indole alkaloid primarily derived from the Aspidosperma genus of plants. This compound has garnered significant interest due to its complex structure and potential pharmacological properties. Goniomitine is classified as a monoterpene indole alkaloid, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory effects.
Goniomitine is isolated from various species of the Aspidosperma plant, which are predominantly found in tropical regions. The classification of goniomitine falls under the category of indole alkaloids, which are characterized by the presence of an indole ring—a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound's unique structure contributes to its biological activity and makes it a subject of interest in organic synthesis and medicinal chemistry.
The total synthesis of goniomitine has been achieved through various methodologies, reflecting the compound's structural complexity. Notable synthetic routes include:
These methods illustrate a trend towards optimizing synthetic routes to reduce complexity and improve yields.
Goniomitine's molecular formula is , and it has a molecular weight of approximately 330.39 g/mol. The structure features a complex arrangement that includes an indole moiety, which is essential for its biological activity. The presence of multiple stereocenters contributes to its chirality, with both racemic and enantiomeric forms being synthesized in laboratory settings.
Goniomitine participates in various chemical reactions that are critical for its synthesis and potential modifications:
These reactions underscore the intricate planning required in synthetic organic chemistry to achieve the target compound effectively.
While specific mechanisms of action for goniomitine are still under investigation, studies suggest that its biological activity may be linked to interactions with various cellular targets, including enzymes involved in cancer progression and inflammation pathways. The indole structure is known for its ability to bind to biological receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.
Research continues into elucidating these mechanisms at a molecular level, which could pave the way for therapeutic applications.
These properties are crucial for both laboratory handling and potential applications in pharmaceuticals.
Goniomitine has shown promise in several scientific applications:
Goniomitine was first isolated from the root bark of the Madagascan endemic plant Gonioma malagasy (Apocynaceae family) by Randriambola and colleagues in 1987 during systematic phytochemical investigations of the Gonioma genus. This crystalline indole alkaloid was obtained through solvent extraction and chromatographic purification protocols, yielding a compound with distinctive physicochemical properties including a melting point of 150°C (from ether-methanol crystallization) and a specific rotation of [α]D²⁰ = -80° (c 0.9 in CHCl₃). High-resolution mass spectrometry established its molecular formula as C₁₉H₂₆N₂O (M⁺ observed m/z 298.2080, calculated 298.2045), confirming a monounsaturated pentacyclic structure characteristic of Aspidosperma-type alkaloids but with an unprecedented rearrangement [1] [6]. The plant material was collected in Madagascar, where traditional healers utilized related species, though goniomitine itself showed no documented ethnopharmacological use at the time of discovery. Its isolation marked the identification of a novel carbon skeleton within the extensive indole alkaloid family, prompting extensive structural investigation [4] [6].
Table 1: Physicochemical Properties of Isolated Goniomitine
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆N₂O |
Molecular Weight | 298.43 g/mol |
Melting Point | 150°C (ether-methanol) |
Specific Rotation [α]D²⁰ | -80° (c = 0.9, CHCl₃) |
Origin | Root bark of Gonioma malagasy |
Crystallization Solvent | Ether-Methanol |
Initial structural proposals for goniomitine relied heavily on interpretation of NMR (¹H and ¹³C) and mass spectral data. The ¹H NMR spectrum revealed characteristic indolic proton signals (including an NH resonance at δ 8.0 ppm) and a complex pattern of aliphatic protons indicative of multiple methylene groups and methine protons. The ¹³C NMR spectrum displayed 19 distinct carbon resonances, classified by DEPT experiments as: one carbonyl carbon, five aromatic carbons (characteristic of an indole system), three methine carbons, eight methylene carbons, and two methyl groups. This carbon count, combined with the molecular formula from HRMS, confirmed the pentacyclic nature of the alkaloid. Critical HMBC correlations from the indole NH to C-21 and from H-20 to C-21 suggested connectivity between the indole nitrogen and a carbon subsequently identified as C-21, forming a crucial aminal linkage. Key MS fragments supported cleavage patterns consistent with the proposed tetracyclic core bearing a pendant ethyl group [2] [6].
Based primarily on this spectroscopic evidence and biogenetic reasoning linking it to co-occurring Aspidosperma alkaloids like vincadifformine, the initial structural hypothesis proposed a relative configuration of 20S,21R. This model featured a unique tetracyclic system comprising a rearranged aspidosperma skeleton characterized by an indole N-linked to C-21, forming a bicyclic aminal moiety fused to a cyclohexane ring and a piperidine ring. However, the inherent complexity of the spectra and limited technology of the time left ambiguity, particularly concerning the absolute stereochemistry at the chiral centers C-20 and C-21 [1] [6].
Table 2: Key Spectroscopic Techniques for Goniomitine Structural Analysis
Technique | Key Structural Insights Provided | Limitations Encountered |
---|---|---|
HRMS | Molecular formula (C₁₉H₂₆N₂O); M⁺ m/z 298.2080; Fragmentation patterns supporting core connectivity | Could not determine stereochemistry or exact ring fusion modes |
¹H NMR | Presence of indole NH (δ~8.0); Pattern of aliphatic H (methylene/methine networks); Ethyl group | Overlapping signals; Complex coupling patterns difficult to fully assign |
¹³C NMR/DEPT | 19 distinct carbons: 1xC=O, 5x aromatic CH/CH, 3x CH, 8x CH₂, 2x CH₃ | Could not definitively establish relative configuration |
2D NMR (COSY, HMBC, NOESY) | Connectivity via C-H couplings; Key HMBC correlations (e.g., NH to C-21); Spatial proximity hints | Initial NOESY data insufficient for absolute config assignment |
The definitive assignment of goniomitine's absolute configuration required enantioselective total synthesis. The first resolution came in 1991 when Takano and colleagues achieved the first enantiocontrolled total synthesis of (–)-goniomitine. Their synthesis commenced with a chiral cyclopentadienone synthon (–)-13, strategically exploiting its inherent asymmetry. Through a meticulously planned sequence involving Diels-Alder reaction, functional group manipulations, ring formation, and finally, construction of the pivotal aminal linkage, they arrived at synthetic (–)-goniomitine. Crucially, the synthetic material exhibited identical spectroscopic data (NMR, IR, MS) and specific rotation ([α]D) to the natural isolate, but was enantiomeric to the originally proposed 20S,21R structure. This unambiguously established the natural alkaloid's absolute configuration as (20R,21S)-(–)-goniomitine [1] [5] [6].
Subsequent syntheses further corroborated this assignment and explored diverse synthetic strategies:
Table 3: Key Syntheses Confirming Goniomitine's Absolute Configuration (20R,21S)
Synthesis Team (Year) | Starting Material/Key Chiron | Key Strategy/Step | Overall Yield | Enantiomer Produced | Significance |
---|---|---|---|---|---|
Takano (1991) | Chiral cyclopentadienone (–)-13 | Asymmetric Diels-Alder; Sequential ring formation | Not specified | Natural (–) | First enantioselective synthesis; Established absolute configuration (20R,21S) |
Mukai (2011) | Chiral lactam 97 or ent-97 | Indole synthesis; Alkene cross-metathesis | Reported | (–) and (+) | Confirmed config via both enantiomers; Showed bioactivity difference |
Lewin (2013) | Natural (+)-vincadifformine (2) | Biomimetic semisynthesis (9 steps) | 11% | Natural (–) | Validated biogenetic hypothesis; Efficient route from natural precursor |
Lewin (2013) | Synthetic (–)-vincadifformine | Biomimetic semisynthesis (9 steps) | 11% | Unnatural (+) | Provided unnatural enantiomer for biological comparison |
These synthetic endeavors collectively resolved the initial stereochemical ambiguity and confirmed the unique (20R,21S) absolute configuration of naturally occurring (–)-goniomitine. The convergence of data from isolation, spectroscopy, and targeted synthesis solidified the structural understanding of this complex alkaloid.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: